2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1421508-97-5
VCID: VC7202443
InChI: InChI=1S/C18H25ClN2O2S/c19-15-4-6-17(7-5-15)23-13-18(22)21-10-3-11-24-14-16(21)12-20-8-1-2-9-20/h4-7,16H,1-3,8-14H2
SMILES: C1CCN(C1)CC2CSCCCN2C(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C18H25ClN2O2S
Molecular Weight: 368.92

2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

CAS No.: 1421508-97-5

Cat. No.: VC7202443

Molecular Formula: C18H25ClN2O2S

Molecular Weight: 368.92

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone - 1421508-97-5

Specification

CAS No. 1421508-97-5
Molecular Formula C18H25ClN2O2S
Molecular Weight 368.92
IUPAC Name 2-(4-chlorophenoxy)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Standard InChI InChI=1S/C18H25ClN2O2S/c19-15-4-6-17(7-5-15)23-13-18(22)21-10-3-11-24-14-16(21)12-20-8-1-2-9-20/h4-7,16H,1-3,8-14H2
Standard InChI Key BBSKQZDJDRBUQO-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2CSCCCN2C(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity

IUPAC Name: 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Molecular Formula: C15H21ClN2O2S
Molecular Weight: Approximately 328.86 g/mol

Chemical Structure:

  • The compound consists of a chlorophenoxy group attached to an ethanone backbone.

  • It contains a 1,4-thiazepane ring substituted with a pyrrolidinylmethyl group.

Synthesis Pathway

The synthesis of 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves multi-step organic reactions:

  • Formation of the Thiazepane Ring:

    • A precursor containing sulfur and nitrogen atoms is cyclized to form the 1,4-thiazepane ring.

  • Substitution with Pyrrolidine:

    • The thiazepane ring is functionalized with a pyrrolidinylmethyl group via nucleophilic substitution.

  • Attachment of Chlorophenoxy Group:

    • The chlorophenoxy moiety is introduced through etherification or similar coupling reactions.

Each step may require catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Analytical Characterization

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands.

  • High Performance Liquid Chromatography (HPLC):

    • Determines purity and retention time under specific chromatographic conditions.

Safety and Handling

ParameterDetails
ToxicityData unavailable; use caution during handling
Safety PrecautionsUse gloves, goggles, and work in a fume hood
Environmental ImpactUnknown; dispose according to regulations

Research Gaps and Future Directions

Further research is required to fully understand the properties and applications of this compound:

  • In Vitro Studies:

    • Evaluate its pharmacokinetics and pharmacodynamics in biological systems.

  • Toxicological Profiling:

    • Assess acute and chronic toxicity levels in model organisms.

  • Structure-Activity Relationship (SAR):

    • Modify substituents to improve efficacy or reduce side effects for therapeutic use.

This detailed exploration provides a foundation for understanding the compound's potential but highlights the need for additional experimental data to unlock its full potential in scientific and industrial applications.

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